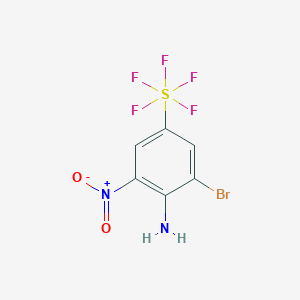

4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride

Description

Properties

IUPAC Name |

2-bromo-6-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5N2O2S/c7-4-1-3(17(8,9,10,11)12)2-5(6(4)13)14(15)16/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXVOSDDSUMRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis usually begins with a suitably substituted aromatic precursor, such as a 4-amino-3-bromo-5-nitrophenyl derivative, prepared via classical aromatic substitution reactions:

- Nitration to introduce the nitro group at the 5-position.

- Bromination at the 3-position.

- Amination at the 4-position.

These steps require careful control to avoid undesired substitution patterns.

Formation of Arylsulfur Intermediates

The key intermediate is an arylsulfur compound, often an aryl disulfide or arylsulfur trifluoride, which serves as the precursor to the pentafluorosulphanyl group. According to patent US7820864B2, arylsulfur compounds of formula (IIa) or (IIb) can be reacted with halogens and fluoro salts to form arylsulfur halotetrafluorides (formula IV), which are then converted to arylsulfur pentafluorides (formula I).

Fluorination to Pentafluorosulphanyl Group

The critical step is the fluorination of the arylsulfur halotetrafluoride intermediate to the pentafluorosulphanyl derivative. The process involves:

- Reacting the arylsulfur halotetrafluoride with a fluoride source (fluoro salt, e.g., metal fluoride) in the presence of a halogen (Cl2, Br2, I2, or interhalogens).

- This reaction proceeds under controlled temperature and pressure to avoid decomposition or side reactions.

- The fluoride source typically has a boiling point near or above 0°C at atmospheric pressure to ensure manageable reaction conditions.

This method avoids the use of highly toxic and explosive fluorinating agents such as F2, CF3OF, or CF2(OF)2, which are commonly used in older methods but pose safety and cost issues.

Summary of Preparation Process (Table)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aromatic substitution | Nitration, Bromination, Amination | Introduce NO2, Br, NH2 groups selectively |

| 2 | Formation of arylsulfur intermediate | Reaction of aryl sulfur compound with halogen + fluoro salt | Forms arylsulfur halotetrafluoride intermediate |

| 3 | Fluorination to SF5 | Fluoride source + halogen (Cl2, Br2, I2) | Converts intermediate to pentafluorosulphanyl group |

| 4 | Purification | Chromatography, recrystallization | Ensures high purity and yield |

Research Findings and Industrial Relevance

- The patented processes provide moderate to excellent yields with improved safety and cost-effectiveness compared to traditional fluorination methods.

- The choice of halogen and fluoride salt is critical to optimize yield and minimize side reactions.

- Continuous flow reactors and advanced purification techniques enhance scalability and product purity.

- The presence of electron-withdrawing groups (nitro) helps stabilize intermediates and reduces side fluorination of the aromatic ring.

- The amino substituent can be introduced either before or after the pentafluorosulphanyl group installation, depending on the synthetic route and stability considerations.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-nitro-3-bromo-5-nitrophenylsulphur pentafluoride.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. The pentafluorosulphanyl group can enhance the compound’s lipophilicity and influence its distribution within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Challenges

- Stability Issues : The nitro group in the target compound may lead to decomposition under prolonged UV exposure or high temperatures.

- Synthetic Complexity : Multi-step synthesis (e.g., sequential nitration, bromination, and fluorination) poses scalability challenges.

- Applications : The target compound’s polyfunctionality makes it a candidate for advanced materials, though its reactivity requires careful handling .

Biological Activity

4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride, with the chemical formula C7H4BrF5N2O2S, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4BrF5N2O2S

- Molecular Weight : 303.08 g/mol

- CAS Number : 1159512-33-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group enhances its ability to form hydrogen bonds with enzyme active sites, while the nitro and bromo groups may influence its reactivity and binding affinity.

Biological Activity Overview

Research findings indicate several areas where this compound exhibits significant biological activity:

-

Anticancer Properties :

- Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

-

Hormonal Regulation :

- Investigations into the effects on reproductive hormones suggest that this compound may have contraceptive potential. Animal studies demonstrated significant alterations in hormone levels, indicating reversible impacts on fertility parameters.

-

Neuropharmacological Effects :

- There is emerging evidence that this compound may cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. Further studies are needed to elucidate its effects on neurochemical pathways.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C7H4BrF5N2O2S | Contains amino and nitro groups | Potential anticancer activity; hormonal regulation |

| N-[3-(4-Aminophenoxy)phenyl]acetamide | C14H15N2O2 | Lacks halogen substitutions | Potential anti-cancer activity |

| N-[4-(Aminophenyl)acetamide] | C8H10N2O | Simpler structure | Analgesic properties |

Case Studies and Research Findings

-

Anticancer Activity Investigation :

- In vitro assays revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The compound's mechanism involves interference with critical signaling pathways that promote cell survival and proliferation.

-

Study on Hormonal Effects :

- A study conducted on male rats showed that administration of this compound resulted in significant changes in testosterone levels, suggesting its potential as a male contraceptive agent.

-

Neuropharmacological Studies :

- Research into the neuropharmacological effects indicated that the compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety or depression.

Q & A

Basic Research Questions

Q. How can experimental design methods optimize the synthesis of 4-amino-3-bromo-5-nitrophenylsulphur pentafluoride?

- Methodological Answer : Employ factorial design (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst loading) and identify critical factors influencing yield. Statistical analysis of variance (ANOVA) can isolate significant variables, reducing trial iterations . For example, a 2^k factorial design could resolve interactions between bromination and nitration steps, minimizing byproduct formation.

Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) with density functional theory (DFT) simulations to cross-validate electronic environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects of the pentafluoride group. Computational tools (e.g., Gaussian) can predict vibrational spectra (IR/Raman) for comparison with experimental data .

Advanced Research Questions

Q. How can computational reaction path searches improve mechanistic understanding of sulfone pentafluoride formation?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to map potential energy surfaces for sulfur-fluorine bond activation. Transition state analysis identifies intermediates, while microkinetic modeling quantifies rate-determining steps. Validate predictions via in-situ FTIR or Raman spectroscopy to detect transient species .

Q. What reactor design considerations are critical for scaling up halogenation reactions involving this compound?

- Methodological Answer : Prioritize corrosion-resistant materials (e.g., Hastelloy) due to fluorine reactivity. Continuous-flow reactors enhance heat/mass transfer for exothermic nitration steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, while membrane separation technologies (e.g., nanofiltration) isolate reactive intermediates .

Q. How should researchers resolve contradictions between experimental and computational data on reaction yields?

- Methodological Answer : Conduct sensitivity analysis on computational models to assess parameter uncertainties (e.g., solvent dielectric effects, entropy approximations). Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, moisture-free reagents) to minimize external variables. Bayesian statistical frameworks can reconcile discrepancies by weighting data reliability .

Q. What strategies mitigate degradation of this compound under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies using DoE to simulate degradation pathways (e.g., hydrolysis, thermal decomposition). High-throughput screening with LC-MS monitors degradation products. Stabilizers like fluorinated surfactants or cryoprotectants (e.g., DMSO) can be evaluated via Arrhenius kinetics modeling .

Q. How can competing reaction pathways during functionalization be selectively controlled?

- Methodological Answer : Employ in-situ UV-Vis spectroscopy to track intermediate concentrations in real time. Adjust electrophilic/nucleophilic reagent stoichiometry to favor desired pathways. Machine learning algorithms (e.g., random forests) can predict optimal conditions from historical reaction datasets, enabling dynamic parameter adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.